molecular formula C5H6BrClF3NO B1524617 5-Bromo-4-chloro-4,5,5-trifluoropentanamide CAS No. 155630-24-3

5-Bromo-4-chloro-4,5,5-trifluoropentanamide

Cat. No. B1524617
M. Wt: 268.46 g/mol
InChI Key: SRQWJXJSUYQQCN-UHFFFAOYSA-N
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Description

“5-Bromo-4-chloro-4,5,5-trifluoropentanamide” is a chemical compound with the empirical formula C5H5BrClF3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-chloro-4,5,5-trifluoropentanamide” can be represented by the SMILES string OC(=O)CCC(F)(Cl)C(F)(F)Br . The InChI key for this compound is FLKLWPCROADJHL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-4-chloro-4,5,5-trifluoropentanamide” is 269.44 . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Bromide in Oxidative Water Treatment

The compound 5-Bromo-4-chloro-4,5,5-trifluoropentanamide contains bromide, an element studied extensively in water treatment processes. Bromide, when oxidized during water treatments, forms hypobromous acid/hypobromite and other bromine species. These species are highly reactive and can interact with various inorganic and organic compounds, including micropollutants. For instance, hypobromous acid reacts quickly with ammonia, iodide, sulfite, and several other compounds, with reactions characterized by high second-order rate constants. Notably, the reactivity of bromine with phenolic groups and sulfur-containing compounds is significantly higher compared to chlorine. This high reactivity is crucial in determining the efficiency and outcome of oxidative water treatment processes (Heeb et al., 2014).

Bromide's Impact on Disinfection By-products

The presence of bromide in water also influences the formation and speciation of disinfection by-products (DBPs) during water chlorination, a critical aspect of ensuring water safety. The interaction between bromide and applied chlorine affects the formation of trihalomethanes (THMs) and halogenacetic acids (HAAs), common DBPs in treated water. The molar ratio of chlorine to bromide is a key factor in determining the concentrations and types of these by-products. Understanding the role of bromide in DBP formation is vital for optimizing water treatment processes and minimizing potential health risks associated with these by-products (Chang et al., 2001).

Bromide as an Environmental Tracer

Bromide's role extends beyond water treatment into environmental studies, where it is used as a tracer to understand water and chemical transport in soil and rock. Due to its low reactivity and natural background concentrations, bromide is an ideal tracer, moving at approximately the same speed as water in soil. This unique property makes it a valuable tool for environmental scientists studying water movement and solute transport in various ecosystems (Lepore & Barak, 2009).

properties

IUPAC Name

5-bromo-4-chloro-4,5,5-trifluoropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClF3NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQWJXJSUYQQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)Br)(F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696687
Record name 5-Bromo-4-chloro-4,5,5-trifluoropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-4,5,5-trifluoropentanamide

CAS RN

155630-24-3
Record name 5-Bromo-4-chloro-4,5,5-trifluoropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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